molecular formula C20H22O4 B5529125 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE

Cat. No.: B5529125
M. Wt: 326.4 g/mol
InChI Key: PFWWQFMGYHQPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE is a complex organic compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the chromene-cyclopentane intermediate with cyclohexanecarboxylic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A simpler chromene derivative with similar biological activities.

    4-Methylumbelliferone: Another chromene derivative known for its use in biochemical assays.

    7-Hydroxycoumarin: A hydroxylated chromene with diverse biological applications.

Uniqueness

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE is unique due to its complex structure, which combines a chromene core with a cyclopentane ring and a cyclohexanecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler chromene derivatives.

Properties

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-12-17(23-19(21)13-6-3-2-4-7-13)11-10-15-14-8-5-9-16(14)20(22)24-18(12)15/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWQFMGYHQPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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